N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
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Overview
Description
N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with beta-keto esters in the presence of a strong acid catalyst.
Substitution Reactions: The butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Esterification: The propanoyl group is attached via esterification, where the coumarin derivative reacts with propanoic acid or its derivatives.
Amidation: The final step involves the reaction of the esterified coumarin with beta-alanine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring of the coumarin core can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted coumarins.
Scientific Research Applications
N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Material Science: The compound’s photochemical properties make it useful in the development of photoactive materials.
Biological Studies: Its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids. The coumarin core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-7-ethoxy-coumarin
- 7-hydroxy-4-methyl-coumarin
- 4-butyl-7-hydroxy-coumarin
Uniqueness
N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is unique due to the presence of the beta-alanine moiety, which enhances its solubility and bioavailability. This structural feature distinguishes it from other coumarin derivatives and contributes to its diverse biological activities.
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-5-6-14-11-18(24)27-19-12(2)16(8-7-15(14)19)26-13(3)20(25)21-10-9-17(22)23/h7-8,11,13H,4-6,9-10H2,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
UNCCPQVPAPFZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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